molecular formula C21H30ClNO4 B12276962 17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride

17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride

Cat. No.: B12276962
M. Wt: 395.9 g/mol
InChI Key: PXRUZTQQOFYZBH-UHFFFAOYSA-N
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Description

21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is a synthetic steroid compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves multiple steps, starting from readily available steroid precursors. The key steps typically include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Amination: Introduction of an amino group at the 21st position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Purification: Use of techniques such as crystallization, filtration, and chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.

Scientific Research Applications

21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 21-Amino-17-hydroxyprogesterone hydrochloride
  • 11-Hydroxy-2’-Methyl-5’H-Pregna-1,4-Dieno[17,16-D]Oxazole-3,20-Dione

Uniqueness

21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is unique due to its specific structural modifications, which confer enhanced anti-inflammatory and immunosuppressive properties compared to other similar compounds. Its ability to selectively modulate glucocorticoid receptors makes it a valuable therapeutic agent in the treatment of various inflammatory and autoimmune conditions.

Properties

IUPAC Name

17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11,22H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUZTQQOFYZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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